molecular formula C7H8N6 B1449206 2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine CAS No. 1514318-15-0

2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B1449206
CAS No.: 1514318-15-0
M. Wt: 176.18 g/mol
InChI Key: PTOFGZFSGFEZHP-UHFFFAOYSA-N
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Description

2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound with a molecular formula of C7H8N6. It is characterized by the presence of a pyrimidine ring substituted with hydrazinyl and pyrazolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 4-hydrazinopyrimidine with pyrazole derivatives. One common method involves heating 4-hydrazinopyrimidine with pyrazole in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the synthesis of advanced materials, including polymers and nanomaterials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydrazinyl and pyrazolyl groups allows for versatile reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(4-pyrazol-1-ylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6/c8-12-7-9-4-2-6(11-7)13-5-1-3-10-13/h1-5H,8H2,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOFGZFSGFEZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=NC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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